2-Hydroxy-4-methylpentanal

Description

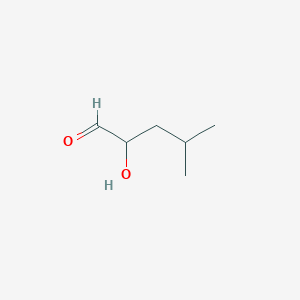

Structure

3D Structure

Properties

CAS No. |

392657-81-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-hydroxy-4-methylpentanal |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3 |

InChI Key |

JXHLRWGQMIUGOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxy-4-methylpentanal chemical properties

An In-depth Technical Guide to 2-Hydroxy-4-methylpentanal: Chemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. We will delve into its core chemical properties, stereochemistry, synthesis via aldol condensation, characteristic reactions, and spectroscopic signatures. The document is structured to provide not just data, but also mechanistic insights and practical considerations for its use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound, an α-hydroxy aldehyde, possesses both a nucleophilic hydroxyl group and an electrophilic aldehyde functionality on adjacent carbons. This arrangement makes it a versatile building block in organic synthesis. Its structure is derived from the carbon skeleton of the amino acid leucine, positioning it as a relevant chiral intermediate.

Data Summary: Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed values provide a baseline for understanding its physical behavior, such as solubility and potential for isolation and purification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 392657-81-7 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Canonical SMILES | CC(C)CC(C=O)O | [1] |

| InChI | InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3 | [1] |

| InChIKey | JXHLRWGQMIUGOS-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Molecular Structure and Stereochemistry

The structure of this compound features an isobutyl group, a hydroxylated chiral center, and an aldehyde. The carbon atom at the C2 position, bonded to both the hydroxyl group and the aldehyde, is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-2-hydroxy-4-methylpentanal and (S)-2-hydroxy-4-methylpentanal. The specific stereochemistry is critical in drug development and asymmetric synthesis, as biological systems often exhibit high enantioselectivity.

Caption: 2D structure of this compound with key functional groups.

Synthesis and Chemical Reactivity

Primary Synthesis Route: The Aldol Reaction

This compound is a classic product of an aldol reaction. Specifically, it can be formed via the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). The reaction proceeds because isovaleraldehyde possesses acidic α-hydrogens, which can be deprotonated to form a nucleophilic enolate.

The causality behind this choice of reaction is fundamental to carbonyl chemistry. Aldehydes with α-hydrogens are prime candidates for forming new carbon-carbon bonds under basic conditions, leading directly to β-hydroxy aldehydes, the structural motif of the target molecule.[2]

Caption: Mechanism of the base-catalyzed self-aldol reaction of isovaleraldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is a representative procedure for the synthesis of a β-hydroxy aldehyde.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add isovaleraldehyde.

-

Catalyst Addition: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise to the stirred aldehyde. The temperature should be maintained below 10 °C to prevent side reactions.

-

Reaction Monitoring: Stir the mixture vigorously at low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, neutralize the mixture by slowly adding dilute acid (e.g., 1M HCl) until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Chemical Reactions

The bifunctional nature of this compound dictates its reactivity.

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or more robust ones like potassium permanganate, yielding 2-hydroxy-4-methylpentanoic acid.[3]

-

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), resulting in 4-methylpentane-1,2-diol.

-

Dehydration: Upon heating, particularly under acidic or basic conditions, the aldol product can undergo dehydration. However, unlike many aldol products, the dehydration of this compound to an α,β-unsaturated aldehyde is hindered. This is because the α-carbon (C2) bears the hydroxyl group and has no remaining hydrogen atoms to be eliminated.[4] This lack of an α-hydrogen on the aldol product makes the subsequent condensation step difficult, often stopping the reaction at the aldol addition stage.[4][5]

Spectroscopic Characterization

Definitive structure elucidation relies on a combination of spectroscopic methods. While a dedicated public database for this specific compound is limited, its spectral characteristics can be reliably predicted based on its functional groups.

| Method | Expected Signature | Rationale |

| ¹H NMR | ~9.5-9.7 ppm (t or d): Aldehydic proton (-CHO).~4.0-4.5 ppm (m): Proton on the hydroxyl-bearing carbon (-CH(OH)-).~2.5-3.5 ppm (br s): Hydroxyl proton (-OH).~0.9-1.8 ppm (m): Protons of the isobutyl group. | The aldehyde proton is highly deshielded. The proton adjacent to the hydroxyl group is also deshielded. The isobutyl group will show characteristic splitting patterns (e.g., a doublet for the terminal methyl groups). |

| ¹³C NMR | ~200-205 ppm: Carbonyl carbon (C=O).~65-75 ppm: Carbon bearing the hydroxyl group (-C-OH).~20-50 ppm: Aliphatic carbons of the isobutyl group. | The carbonyl carbon has a characteristic downfield shift. The carbon attached to the electronegative oxygen of the hydroxyl group is also shifted downfield compared to simple alkanes. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.~2960-2870 cm⁻¹: C-H stretching of aliphatic groups.~1725 cm⁻¹ (strong): C=O stretching of the aldehyde. | These absorption bands are highly characteristic of the hydroxyl and aldehyde functional groups present in the molecule. |

| Mass Spectrometry | M/Z = 116 (M⁺): Molecular ion peak.M/Z = 98 (M-18): Loss of water (H₂O).M/Z = 87 (M-29): Loss of the CHO group.M/Z = 57: Fragmentation yielding an isobutyl cation. | Fragmentation patterns will be dominated by the loss of stable neutral molecules like water and characteristic cleavage near the functional groups. |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as 4-hydroxy-4-methyl-2-pentanone, can inform safe handling practices.[6][7][8]

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6][7] Ingestion may be harmful.

-

Precautions for Safe Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Research and Development

The value of this compound lies in its utility as a synthetic intermediate.

-

Chiral Building Block: As a chiral α-hydroxy aldehyde, it serves as a precursor for the asymmetric synthesis of more complex molecules, including natural products and pharmaceutical agents. Its relationship to the amino acid leucine makes it a valuable starting material for peptide mimics and enzyme inhibitors.

-

Heterocyclic Synthesis: The dual functionality allows for cyclization reactions to form various heterocyclic systems, such as substituted furans, pyrans, or lactols, which are common motifs in biologically active compounds.

-

Precursor to Diols and Amino Alcohols: Reduction of the aldehyde and subsequent modification of the hydroxyl group, or reductive amination of the aldehyde, can lead to valuable 1,2-diols and amino alcohols, which are important ligands and chiral auxiliaries in catalysis.

Conclusion

This compound is a fundamentally important molecule in the lexicon of organic synthesis. Its properties are a direct reflection of its constituent functional groups, making it a textbook example of an aldol product. A thorough understanding of its synthesis, reactivity, and stereochemistry empowers researchers to leverage this compound as a versatile building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The self-validating nature of its synthesis via the aldol reaction, coupled with clear spectroscopic handles for its identification, makes it an accessible yet powerful tool for the modern chemist.

References

- PubChem. (n.d.). Leucine. National Center for Biotechnology Information.

- PubChem. (n.d.). Leucinal. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Leucine.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal. National Center for Biotechnology Information.

- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.

- Chemsrc. (2025). This compound | CAS#:392657-81-7.

- Filo. (2025). Write the products and detailed reaction conditions for the following rea...

- Quora. (2018). How will 2-methylpentanal undergo aldol condensation?.

- YouTube. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO.

- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information.

- Australian Industrial Chemicals Introduction Scheme. (2013). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.

- PrepChem.com. (n.d.). Synthesis of 2-methylpentanal.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

- PubChem. (n.d.). 2-Hydroxy-4-methylvalerate. National Center for Biotechnology Information.

Sources

- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]

- 3. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. fishersci.com [fishersci.com]

- 7. gustavus.edu [gustavus.edu]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to 2-Hydroxy-4-methylpentanal: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpentanal, a bifunctional organic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. The document confirms its IUPAC nomenclature and details its key physicochemical properties. A core focus is placed on a validated synthetic protocol via an aldol reaction, including a discussion of the underlying mechanism and experimental considerations. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. Finally, it explores the compound's reactivity and potential applications as a chiral building block in drug discovery and development, supported by a discussion on safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction and Nomenclature

This compound is a chiral alpha-hydroxy aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound [1][2]. The structure contains a five-carbon (pentanal) main chain with a hydroxyl group on the second carbon (C2) and a methyl group on the fourth carbon (C4). The presence of two functional groups—an aldehyde and a hydroxyl group—on adjacent carbons, combined with a chiral center at C2, makes it a valuable and versatile building block in organic synthesis.

Key Identifiers:

-

Canonical SMILES: CC(C)CC(C=O)O[1]

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These values are essential for planning synthetic procedures, purification strategies, and for predicting the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| XLogP3 (Lipophilicity) | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 116.083729621 Da | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

Synthesis and Reaction Mechanisms

The synthesis of α-hydroxy aldehydes like this compound is a fundamental transformation in organic chemistry. The aldol reaction stands out as a highly effective and direct method for forming the required carbon-carbon bond and installing the adjacent hydroxyl and aldehyde functionalities[2].

Synthetic Principle: Base-Catalyzed Aldol Reaction

The most logical synthetic route involves a crossed aldol reaction between isovaleraldehyde (3-methylbutanal) and a formaldehyde equivalent. In this process, a base is used to deprotonate the α-carbon of isovaleraldehyde, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final this compound product.

Causality of Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure rapid and complete enolate formation, minimizing self-condensation of the isovaleraldehyde. However, more common bases like sodium hydroxide can also be used, though yields may be lower due to competing reactions[2].

-

Temperature Control: The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions or the Cannizzaro reaction with formaldehyde, and to improve diastereoselectivity if a chiral variant were attempted.

-

Formaldehyde Source: Gaseous formaldehyde is difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a common and safer alternative, which depolymerizes in situ under the reaction conditions.

Sources

2-Hydroxy-4-methylpentanal molecular weight

An In-Depth Technical Guide to 2-Hydroxy-4-methylpentanal: Properties, Synthesis, and Applications

Executive Summary

This compound is a bifunctional organic molecule belonging to the class of β-hydroxy aldehydes, often referred to as aldols. With a molecular weight of 116.16 g/mol , this compound is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group, making it a versatile intermediate in organic synthesis.[1][2][3] Its structure allows for a variety of subsequent chemical transformations, positioning it as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physicochemical properties, details a logical synthetic pathway via a base-catalyzed aldol reaction, outlines potential synthetic applications, and discusses essential safety and handling protocols.

Physicochemical Properties and Identifiers

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. This compound is a C6 aldehyde containing a secondary hydroxyl group.[1] The key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 392657-81-7 | [1][4] |

| SMILES | CC(C)CC(C=O)O | [1] |

| InChIKey | JXHLRWGQMIUGOS-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][2][5] |

| Rotatable Bond Count | 3 | [1][2][5] |

| Topological Polar Surface Area | 37.3 Ų | [1][2][5] |

| XLogP3-AA (logP) | 0.8 | [1] |

Synthesis Pathway: The Crossed Aldol Reaction

The structure of this compound strongly suggests its synthesis via a crossed aldol addition reaction. This is a cornerstone C-C bond-forming reaction in organic chemistry. The most logical precursors are isobutyraldehyde (2-methylpropanal) and formaldehyde (methanal).

Causality of Experimental Design: In this proposed synthesis, isobutyraldehyde is the only reactant with α-hydrogens, meaning it is the only one that can form an enolate under basic conditions. Formaldehyde, lacking α-hydrogens, can only act as the electrophile. This inherent reactivity difference is crucial as it prevents the self-condensation of formaldehyde and directs the reaction toward the desired crossed-aldol product, minimizing byproduct formation. A base, such as sodium hydroxide, is used to deprotonate the α-carbon of isobutyraldehyde, generating the nucleophilic enolate which then attacks the electrophilic carbonyl carbon of formaldehyde.

Caption: Synthetic pathway for this compound via crossed aldol reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Formaldehyde (37% solution in water, formalin)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and ice bath

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Initial Charge: Add 72.1 g (1.0 mol) of isobutyraldehyde to the flask. Begin stirring and cool the contents to 5-10°C.

-

Catalyst and Electrophile Addition: In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water and add 81.1 g (1.0 mol) of 37% formaldehyde solution. Cool this mixture.

-

Controlled Addition: Slowly add the formaldehyde-NaOH solution to the stirring isobutyraldehyde in the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C. This is critical to prevent side reactions, such as the Cannizzaro reaction of formaldehyde.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour to ensure the reaction goes to completion.

-

Workup - Neutralization: Cool the mixture again in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is ~7. This step quenches the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether. The organic product will move into the ether layer.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate. The MgSO₄ will bind to any remaining water. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. This should be done under reduced pressure and at a low temperature to avoid decomposition of the product.

-

Purification and Validation: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to this compound. The final product's identity and purity should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Applications in Chemical Synthesis

The value of this compound lies in its bifunctionality. The aldehyde can undergo oxidation, reduction, or nucleophilic addition, while the hydroxyl group can be acylated, etherified, or eliminated. This dual reactivity allows it to serve as a versatile node in the synthesis of complex target molecules.

Caption: Key synthetic transformations of this compound.

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-hydroxy-4-methylpentanoic acid, a valuable chiral building block.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields 4-methylpentane-1,2-diol, a diol that can be used in polymer chemistry or as a chiral ligand precursor.

-

Dehydration: Acid-catalyzed dehydration eliminates the hydroxyl group to form 4-methyl-2-pentenal, an α,β-unsaturated aldehyde, which is a key substrate for Michael additions and other conjugate reactions.

-

Further Nucleophilic Additions: The aldehyde can react with Grignard reagents or organolithium compounds to extend the carbon chain, leading to more complex secondary alcohols.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for similar flammable and irritant hydroxy aldehydes apply.[6][7]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

-

First-Aid Measures:

-

Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] It should be kept away from strong oxidizing agents, acids, and bases.[7]

-

Fire-Fighting Measures: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish fires.[7]

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from the orthogonal reactivity of its aldehyde and hydroxyl functional groups. With a molecular weight of 116.16 g/mol , its preparation via a directed crossed-aldol reaction is a straightforward and efficient process.[1] For researchers in drug development and fine chemical synthesis, this compound represents a versatile platform for constructing complex molecular architectures, enabling access to a wide range of diols, hydroxy acids, and unsaturated aldehydes. Adherence to proper safety protocols is essential when handling this and structurally related compounds.

References

- PubChem. This compound | C6H12O2 | CID 17907603.

- Chemsrc. This compound | CAS#:392657-81-7. [Link]

- PubChem. (2S)-2-amino-3-hydroxy-4-methylpentanal.

- PubChem. 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855.

- NIST. 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. [Link]

- PubChem. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879.

- PubChem. 2-Hydroxy-2-methylpentanal | C6H12O2 | CID 21487318.

- PubChem. 3-Hydroxy-4-methylpentanal | C6H12O2 | CID 13311646.

- PubChem. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177.

- PrepChem.com. Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]

- PubChem. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836.

- Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

Sources

- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-4-methylpentanal | C6H12O2 | CID 13311646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]

- 5. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-Hydroxy-4-methylpentanal: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and development purposes only. The information contained herein is based on established principles of organic chemistry and available data for structurally related compounds. Specific experimental data for 2-Hydroxy-4-methylpentanal is limited in publicly accessible literature. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

This compound, with the molecular formula C6H12O2, is an alpha-hydroxy aldehyde of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive aldehyde and a primary hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. This guide provides a comprehensive overview of its structure, proposes a viable synthetic route, and explores its predicted spectroscopic characteristics and chemical reactivity, offering a valuable resource for researchers working with this and related scaffolds.

Molecular Structure and Physicochemical Properties

This compound features a chiral center at the carbon bearing the hydroxyl group (C2). The presence of an isobutyl group at the C4 position contributes to the molecule's lipophilicity.

Structural Diagram:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 392657-81-7 | [1] |

| Boiling Point | Not available (predicted to be in the range of 180-200 °C at atmospheric pressure) | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and common organic solvents.[2][3] |

Proposed Synthesis: Aldol Reaction

A plausible and efficient method for the synthesis of this compound is the crossed aldol reaction between isobutyraldehyde and formaldehyde. In this reaction, the enolate of isobutyraldehyde, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of this compound via an aldol reaction.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of isobutyraldehyde in a suitable solvent (e.g., water, methanol, or a mixture) is cooled in an ice bath.

-

Base Addition: A catalytic amount of a base, such as sodium hydroxide or potassium carbonate, is added to the cooled solution.

-

Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Structural Elucidation: Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectroscopic behavior of similar α-hydroxy aldehydes.

1. Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and aldehyde functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3500-3200 | Broad, strong absorption due to hydrogen bonding.[4] |

| C-H (aldehyde) | 2850 and 2750 | Two weak to medium bands, with the 2750 cm⁻¹ peak being particularly diagnostic.[5][6] |

| C=O (aldehyde) | 1740-1720 | Strong, sharp absorption.[5][7] |

| C-O (hydroxyl) | 1300-1000 | Strong absorption.[8] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.5 - 9.7 | Doublet | ~2-3 |

| -CH(OH)- | 4.0 - 4.2 | Multiplet | |

| -CH₂- | 1.4 - 1.8 | Multiplet | |

| -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet | |

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | ~6-7 |

| -OH | Variable | Singlet (broad) |

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 200 - 205 |

| -CH(OH)- | 70 - 75 |

| -CH₂- | 40 - 45 |

| -CH(CH₃)₂ | 25 - 30 |

| -CH(CH₃)₂ | 20 - 25 |

3. Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 116.

-

Loss of water (M-18): A significant peak at m/z = 98, resulting from the dehydration of the alcohol.

-

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon, leading to a fragment at m/z = 29 (CHO⁺) and a fragment at m/z = 87.

-

McLafferty Rearrangement: While less likely due to the primary alcohol, a rearrangement involving the transfer of a hydrogen atom from the isobutyl group to the carbonyl oxygen could occur, leading to characteristic fragments. The fragmentation of aldehydes can also result in the loss of a hydrogen atom (M-1) or the entire formyl group (M-29).[9]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for a variety of chemical transformations.

1. Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-4-methylpentanoic acid, using mild oxidizing agents such as Tollens' reagent or Fehling's solution.[3]

-

Reduction: Reduction of the aldehyde group with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding diol, 4-methylpentane-1,2-diol.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will form secondary alcohols. Addition of cyanide followed by hydrolysis provides a route to α-hydroxy acids.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.

-

Imination: Condensation with primary amines will form imines (Schiff bases).

2. Reactions of the Hydroxyl Group:

-

Esterification: The primary hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides).

-

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis.

-

Oxidation: Oxidation of the primary alcohol to a carboxylic acid would require a strong oxidizing agent and would likely also oxidize the aldehyde. Selective oxidation to an aldehyde is not possible as it is already an aldehyde.

Logical Relationship of Reactions:

Caption: Key chemical transformations of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

For detailed safety information, it is imperative to consult the Safety Data Sheet provided by the supplier upon acquisition of the compound.

Conclusion

This compound is a structurally interesting and synthetically versatile molecule. While experimental data is sparse, this guide provides a solid foundation for researchers by outlining its key characteristics, a probable synthetic route, predicted spectroscopic data, and potential chemical transformations. As research involving this and related α-hydroxy aldehydes continues, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool in the arsenal of synthetic chemists.

References

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones.

- University of Colorado Boulder. (n.d.). IR: aldehydes.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2022, June 24). 14.2: Physical Properties of Aldehydes and Ketones.

- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. biosynth.com [biosynth.com]

- 11. gustavus.edu [gustavus.edu]

2-Hydroxy-4-methylpentanal synthesis from leucine

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylpentanal from Leucine: Chemical and Biocatalytic Approaches

Executive Summary

This compound is a valuable chiral building block and a molecule of interest in the flavor and fragrance industry.[1][2] Its synthesis from the readily available amino acid L-leucine presents a compelling challenge in selectively transforming the amine and carboxylic acid functionalities while preserving the carbon skeleton. This guide provides an in-depth exploration of two primary synthetic strategies: a classical chemical pathway involving diazotization and selective reduction, and a modern chemoenzymatic route leveraging the specificity of biocatalysts. By detailing the underlying mechanisms, providing step-by-step protocols, and comparing the methodologies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to produce this target molecule.

Introduction to this compound

This compound, an α-hydroxy aldehyde, is a chiral molecule whose properties are dictated by its specific stereoisomer. Its structure combines the reactivity of an aldehyde with the hydrogen-bonding capability of a hydroxyl group, making it a versatile intermediate in organic synthesis.

Chemical Profile

A summary of the key chemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Canonical SMILES | CC(C)CC(C=O)O | [3] |

| CAS Number | 392657-81-7 | [3][4] |

Significance and Applications

While specific applications for this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant. Aldehydes are foundational components in the flavor and fragrance industry, and the "pentanal" structure often contributes to green or fruity notes.[5] The presence of a hydroxyl group can modify these properties, often adding floral or waxy characteristics. Furthermore, as a chiral α-hydroxy aldehyde, it serves as a valuable synthon for the stereoselective synthesis of more complex molecules, including pharmaceuticals and natural products.

Core Synthetic Challenge

The primary challenge in synthesizing this compound from L-leucine lies in the selective and orthogonal transformation of two distinct functional groups on the same carbon backbone:

-

C1 Carboxyl Group: The carboxylic acid must be reduced to an aldehyde. This is a delicate transformation, as over-reduction would yield the corresponding alcohol, while under-reaction would leave the starting material.

-

C2 Amino Group: The α-amino group must be converted into a hydroxyl group. This transformation must be efficient and, ideally, stereoretentive if a specific enantiomer is desired.

This guide will now explore two distinct pathways designed to navigate these challenges.

Pathway I: Classical Chemical Synthesis

This route employs well-established organic reactions to achieve the desired transformations. The strategy involves first converting the amino group to a hydroxyl group, followed by the activation and selective reduction of the resulting α-hydroxy acid.

Rationale and Strategy

The core logic is to first address the more sensitive amino group. Its conversion to a hydroxyl group via a diazonium salt is a classic method. The resulting α-hydroxy acid is a stable intermediate. The subsequent reduction of the carboxylic acid is the most critical step, requiring careful control to stop at the aldehyde stage. Direct reduction is difficult; therefore, the acid is first converted to a more reactive derivative, such as an acyl chloride, which can then be reduced under controlled conditions.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-methylpentanoic Acid from L-Leucine

This step utilizes a diazotization reaction. The amino acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt, which readily decomposes in the aqueous solution to yield the corresponding alcohol.

-

Materials: L-Leucine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2M), Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve L-leucine (1.0 eq) in 2M HCl in a flask and cool the solution to 0-5°C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the leucine solution, ensuring the temperature remains below 5°C. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude 2-hydroxy-4-methylpentanoic acid. Purification can be achieved via column chromatography if necessary.

-

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to an acyl chloride, followed by a controlled reduction (e.g., Rosenmund reduction or using a hindered hydride reagent).

-

Materials: 2-Hydroxy-4-methylpentanoic Acid, Thionyl Chloride (SOCl₂), Anhydrous Toluene, Palladium on Barium Sulfate (Pd/BaSO₄) catalyst, Hydrogen gas (H₂), Quinoline-sulfur catalyst poison.

-

Procedure (Rosenmund Reduction):

-

In a flask equipped with a reflux condenser and a gas inlet, suspend 2-hydroxy-4-methylpentanoic acid (1.0 eq) in anhydrous toluene. The hydroxyl group should be protected (e.g., as a silyl ether) prior to this step to prevent side reactions.

-

Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2 hours until gas evolution ceases.

-

Cool the mixture and evaporate the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-hydroxy-4-methylpentanoyl chloride.

-

Dissolve the crude acyl chloride in anhydrous toluene. Add the Pd/BaSO₄ catalyst (5 mol%) and a small amount of the quinoline-sulfur poison (to prevent over-reduction to the alcohol).

-

Bubble hydrogen gas through the stirred suspension at room temperature. Monitor the reaction progress carefully using TLC or GC.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Carefully remove the solvent under reduced pressure to yield this compound. Deprotect the hydroxyl group if necessary.

-

Workflow Diagram

Caption: Classical chemical synthesis pathway from L-Leucine.

Pathway II: Chemoenzymatic Synthesis

This modern approach utilizes the high selectivity and efficiency of enzymes for the initial transformations, followed by a chemical step for the final reduction. This can lead to higher stereopurity and milder reaction conditions.

Rationale and Strategy

The chemoenzymatic strategy leverages biocatalysis to overcome the selectivity challenges of the purely chemical route. The first step involves the oxidative deamination of leucine to its corresponding α-keto acid, α-ketoisocaproate, using an amino acid dehydrogenase.[6][7] This intermediate is then stereoselectively reduced to the α-hydroxy acid using a ketoreductase. The final, non-enzymatic step is the controlled chemical reduction of the α-hydroxy acid to the target aldehyde, as described in the previous pathway.

Experimental Protocol

Step 1: Enzymatic Synthesis of α-Ketoisocaproate

This protocol uses leucine dehydrogenase to catalyze the oxidative deamination of L-leucine.

-

Materials: L-Leucine, Leucine Dehydrogenase (LDH), NAD⁺ (Nicotinamide adenine dinucleotide), Tris-HCl buffer (pH 8.5).

-

Procedure:

-

Prepare a reaction mixture in a temperature-controlled vessel containing 0.1 M Tris-HCl buffer (pH 8.5).

-

Add L-leucine (e.g., 10 mM final concentration) and NAD⁺ (e.g., 10 mM final concentration).[6]

-

Initiate the reaction by adding a purified leucine dehydrogenase enzyme (e.g., 1.0 mg·mL⁻¹).[6]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor the formation of NADH by measuring the absorbance at 340 nm.

-

The reaction equilibrium can be shifted towards the product by removing ammonia or coupling it to another reaction.

-

Upon completion, the enzyme can be removed by ultrafiltration or heat denaturation followed by centrifugation. The resulting solution containing α-ketoisocaproate can be used directly in the next step.

-

Step 2: Enzymatic Synthesis of 2-Hydroxy-4-methylpentanoic Acid

This step uses a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to reduce the ketone. A cofactor regeneration system is essential for scalability.

-

Materials: α-Ketoisocaproate solution (from Step 1), Ketoreductase (KRED), NADH (or NADPH, depending on KRED specificity), Cofactor Regeneration System (e.g., Glucose and Glucose Dehydrogenase - GDH).

-

Procedure:

-

To the aqueous solution of α-ketoisocaproate, add a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add the KRED enzyme, a catalytic amount of the NADH cofactor, and the components of the regeneration system (e.g., glucose at 1.1 eq and GDH).

-

Maintain the reaction at the optimal temperature and pH for the chosen enzymes.

-

Monitor the reaction for the disappearance of the α-keto acid via HPLC.

-

Once the reaction is complete, acidify the mixture to pH ~2 with HCl and extract the product, 2-hydroxy-4-methylpentanoic acid, with a suitable organic solvent like ethyl acetate.

-

Dry the organic phase and remove the solvent to yield the product.

-

Step 3: Chemical Reduction to this compound

This step is identical to Step 2 in the Classical Chemical Synthesis pathway. The enzymatically produced 2-hydroxy-4-methylpentanoic acid is converted to its protected acyl chloride and subsequently reduced.

Workflow Diagram

Caption: Chemoenzymatic synthesis pathway from L-Leucine.

Comparative Analysis of Synthetic Pathways

The choice between the chemical and chemoenzymatic route depends on factors such as required stereopurity, scale, cost, and available equipment.

| Feature | Classical Chemical Pathway | Chemoenzymatic Pathway |

| Stereocontrol | Starts with L-leucine, but diazotization can lead to racemization. | Potentially high; depends on the stereoselectivity of the chosen ketoreductase. |

| Reaction Conditions | Harsh (strong acids, refluxing SOCl₂). | Mild (aqueous buffer, near-neutral pH, moderate temperatures). |

| Reagent Toxicity | High (Thionyl chloride, organic solvents). | Generally low (enzymes, buffers, sugars). Final chemical step still uses reagents. |

| Number of Steps | Fewer distinct operational steps if protection is avoided, but purification is complex. | More distinct reaction stages, but often allows for telescoping (one-pot) processes. |

| Scalability | Well-established for large-scale chemical production. | Can be challenging due to enzyme cost, stability, and cofactor regeneration, but is rapidly advancing.[8] |

| Environmental Impact | Higher organic waste generation. | Greener approach with less hazardous waste from enzymatic steps. |

Conclusion

The synthesis of this compound from leucine is a multi-step process that can be effectively accomplished through both classical chemical methods and modern chemoenzymatic strategies. The chemical route, while robust, often suffers from harsh conditions and potential loss of stereochemical integrity. The chemoenzymatic pathway offers a compelling alternative, providing high selectivity under mild, environmentally benign conditions, which is particularly advantageous for producing enantiomerically pure compounds.[9] As the field of biocatalysis continues to evolve, the development of novel enzymes may enable a fully enzymatic, one-pot conversion from leucine to the target aldehyde, further enhancing the efficiency and sustainability of this synthesis.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.

- Covacic, P., et al. (1970). Polypeptides. Part XXI. Synthesis of some sequential macromolecular polypeptolides of L-leucine and L-2-hydroxy-4-methylpentanoic acid. Journal of the Chemical Society, Perkin Transactions 1.

- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Li, C., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. PubMed Central.

- Nandibewoor, S. T., et al. (2008). Oxidation of l-Leucine by Alkaline Diperiodatoargentate(III) Deamination and Decarboxylation: A Kinetic and Mechanistic Study. Industrial & Engineering Chemistry Research, ACS Publications.

- Ghosh, S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.

- Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry.

- Srinivasan, C., et al. (2015). Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study. ResearchGate.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Devine, P., et al. (n.d.). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. [Source not further specified].

- Wikipedia. (n.d.). Oxidative deamination.

- Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube.

- PubChem. (n.d.). This compound.

- Kato, M., et al. (2016). Enhanced Incorporation of 3-Hydroxy-4-Methylvalerate Unit into Biosynthetic Polyhydroxyalkanoate Using Leucine as a Precursor. NIH.

- Benchchem. (n.d.). Application Notes and Protocols for the Biocatalytic Production of (R)-2-Methylpentanal.

- Gandolfi, R., et al. (2018). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. NIH.

- Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. PubMed.

- Li, Y., et al. (2020). Enzymatic synthesis of 2-hydroxy-4 H -quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata. ResearchGate.

- Abu, R., & Bajaj, B. K. (2018). Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. ResearchGate.

- Google Patents. (n.d.). US7615661B2 - Thioester compounds and their use in fragrance or flavor applications.

- Google Patents. (n.d.). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

- Gröger, H., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. NIH.

- Clayman, A., et al. (2020). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry (RSC Publishing).

- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal.

- Chemsrc. (n.d.). This compound | CAS#:392657-81-7.

- The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan).

- Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed.

- Wu, G. (2018). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central.

- Girón, M. D., et al. (2016). Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. PubMed Central.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

- Mancilla Percino, T., et al. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate.

- Chegg. (2021). Draw the condensed structure of 5-hydroxy-4-methylpentanal.

- Wilkinson, D. J., et al. (2018). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. PMC - NIH.

- PubChem. (n.d.). 3-Hydroxy-4-methylpentanal.

- PubChem. (n.d.). 2-Hydroxy-2-methylpentanal.

- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal.

Sources

- 1. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents [patents.google.com]

- 2. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 3. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]

- 5. lily pentanal, 55066-49-4 [thegoodscentscompany.com]

- 6. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 8. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]

- 9. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Hydroxy-4-methylpentanal: In-Depth Analysis and Interpretation

Introduction

2-Hydroxy-4-methylpentanal, a bifunctional organic molecule with the chemical formula C₆H₁₂O₂, features both a hydroxyl and an aldehyde group.[1] This structure makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and characterization are paramount for its application in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, offering a framework for its identification and characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For this compound, the key signatures will be from the O-H bond of the alcohol and the C=O and C-H bonds of the aldehyde.

Experimental Protocol: Acquiring a Neat IR Spectrum

Given that this compound is a liquid at room temperature, a neat spectrum can be obtained with minimal sample preparation.

-

Sample Preparation: Place one to two drops of the pure liquid onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[3]

-

Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

-

Data Acquisition: Mount the "sandwich" cell in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 600 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[4]

Data Interpretation: Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3600–3200 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding and is a strong indicator of a hydroxyl group.[2] |

| 2960–2850 | C-H stretch | Alkane | Corresponds to the sp³ C-H bonds in the isobutyl group. |

| ~2850 and ~2750 | C-H stretch | Aldehyde | The appearance of a doublet in this region is highly characteristic of an aldehyde C-H bond, arising from Fermi resonance.[5] |

| 1740–1720 | C=O stretch | Aldehyde | A strong, sharp absorption in this region is a definitive indicator of a saturated aliphatic aldehyde.[3][6] |

| 1470–1350 | C-H bend | Alkane | Relates to the bending vibrations of the methyl and methylene groups. |

| 1300–1080 | C-O stretch | Alcohol | Confirms the presence of the carbon-oxygen single bond of the secondary alcohol.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It allows for the determination of the connectivity of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity.[8]

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical spectral width is 0-12 ppm.

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.[8]

-

-

¹³C NMR Data Acquisition:

-

Data Processing: The acquired free induction decays (FIDs) are subjected to a Fourier transform, followed by phasing and baseline correction to generate the final spectra.[8]

Data Interpretation: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hₐ | 9.7–10.0 | 1H | Doublet | ~3 Hz | Aldehydic proton, deshielded by the carbonyl group.[9] |

| Hₑ | 4.0–4.5 | 1H | Multiplet | Methine proton on the carbon bearing the hydroxyl group. | |

| Hf | 2.5–5.0 | 1H | Singlet (broad) | Hydroxyl proton; its chemical shift can vary, and it may exchange with D₂O. | |

| Hc | 1.6–1.8 | 2H | Multiplet | Methylene protons adjacent to the isobutyl group. | |

| Hₔ | 1.8–2.0 | 1H | Multiplet | Methine proton of the isobutyl group. | |

| Hₑ | ~0.9 | 6H | Doublet | ~7 Hz | Diastereotopic methyl protons of the isobutyl group. |

Molecular Structure and Proton Labeling for NMR Analysis

Caption: Labeled structure of this compound.

Data Interpretation: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | 190–200 | Aldehyde carbonyl carbon, highly deshielded.[10] |

| C2 | 65–75 | Carbon bearing the hydroxyl group (CH-OH). |

| C3 | 45–55 | Methylene carbon (CH₂). |

| C4 | 25–35 | Methine carbon of the isobutyl group (CH). |

| C5, C6 | 20–25 | Methyl carbons of the isobutyl group. |

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For volatile compounds like this compound, a dilute solution in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.[11]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation: Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (MW = 116.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 116, although it may be weak due to the presence of the alcohol group which promotes fragmentation.[12] The fragmentation pattern will be a combination of pathways characteristic of both alcohols and aldehydes.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₀O]⁺ | Dehydration (Loss of H₂O from M⁺) |

| 87 | [C₄H₇O₂]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 71 | [C₄H₇O]⁺ | α-cleavage at the carbonyl group (loss of •CHO) followed by rearrangement, or α-cleavage at the alcohol with loss of the isobutyl group. |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage of the isobutyl group. |

Key Fragmentation Pathways of this compound

Sources

- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NP-MRD: Showing NP-Card for 4-Methylpentanal (NP0086753) [np-mrd.org]

- 10. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-4-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpentanal is an alpha-hydroxy aldehyde that is structurally related to the amino acid leucine. While not as extensively studied as other flavor compounds, its chemical structure suggests potential contributions to the sensory profiles of various natural products, particularly those undergoing microbial fermentation. This guide provides a comprehensive overview of the theoretical and practical aspects of the natural occurrence of this compound, including its likely biosynthetic origins, potential natural sources, and detailed methodologies for its detection and quantification.

I. Biosynthetic Pathways of this compound

The formation of this compound in natural systems is most plausibly linked to the catabolism of L-leucine, a branched-chain amino acid abundant in proteins. Two primary metabolic routes are implicated: the Ehrlich pathway and the Strecker degradation pathway. These pathways are well-documented in microorganisms, particularly lactic acid bacteria (LAB) and yeasts, which are integral to the fermentation of many foods.[1][2][3]

A. The Ehrlich Pathway

The Ehrlich pathway is a key mechanism for the conversion of amino acids into fusel alcohols and their corresponding aldehydes and acids in yeast and other microorganisms.[4] In the context of leucine, this pathway proceeds as follows:

-

Transamination: L-leucine is first deaminated by a branched-chain amino acid aminotransferase to yield α-ketoisocaproate.[5]

-

Decarboxylation: α-Ketoisocaproate is then decarboxylated by α-keto acid decarboxylase to form 3-methylbutanal.[6]

-

Reduction/Oxidation: 3-methylbutanal can be further metabolized:

-

Reduced to 3-methylbutanol (isoamyl alcohol) by an alcohol dehydrogenase.

-

Oxidized to 3-methylbutanoic acid (isovaleric acid) by an aldehyde dehydrogenase.[6]

-

The formation of this compound can be postulated as a side reaction where α-ketoisocaproate is instead reduced by a hydroxyacid dehydrogenase to α-hydroxy-isocaproate, which is then subsequently converted to this compound.

B. The Strecker Degradation

The Strecker degradation is a series of chemical reactions that convert an α-amino acid into an aldehyde with one fewer carbon atom.[2] This reaction is a significant contributor to flavor development in thermally processed and fermented foods.[3][7] The key steps involving leucine are:

-

Reaction with a dicarbonyl compound: Leucine reacts with a dicarbonyl compound (e.g., glyoxal, methylglyoxal, diacetyl), which are often products of the Maillard reaction, to form a Schiff base.

-

Decarboxylation and Hydrolysis: The Schiff base undergoes decarboxylation and hydrolysis to yield 3-methylbutanal.

Similar to the Ehrlich pathway, the formation of this compound would likely involve a modification of this pathway, potentially through the reaction of an intermediate with a hydroxylating agent.

II. Potential Natural Occurrence

Based on the biosynthetic pathways originating from leucine, this compound is likely to be found in environments where microbial or enzymatic degradation of proteins occurs.

A. Fermented Foods and Beverages

Fermented products are prime candidates for the presence of this compound due to the metabolic activity of microorganisms like lactic acid bacteria and yeasts.

-

Dairy Products: Cheeses, particularly aged varieties, are known to contain a complex mixture of flavor compounds derived from amino acid catabolism.[8]

-

Fermented Meats: The ripening of fermented sausages involves significant proteolytic and amino acid degradation by starter cultures and endogenous enzymes, leading to the formation of various aldehydes.[9]

-

Alcoholic Beverages: Wines and beers can contain a variety of aldehydes and higher alcohols as byproducts of yeast fermentation.[10]

B. Plant-Based Sources

While less documented, the enzymatic activity in certain fruits and vegetables during ripening or processing could also lead to the formation of this compound. Aldehydes are known natural components of many fruits and vegetables.[11][12]

III. Analytical Methodologies for the Detection and Quantification of this compound

The analysis of volatile and semi-volatile aldehydes like this compound in complex biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice, often preceded by a derivatization step to improve the volatility and chromatographic behavior of the analyte.[13][14]

A. Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

Liquid Samples (e.g., beverages): Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable.

-

Solid Samples (e.g., cheese, meat): Headspace-SPME (HS-SPME) is often preferred for the extraction of volatile and semi-volatile compounds.[15]

B. Derivatization

Due to the presence of a hydroxyl group and a reactive aldehyde group, derivatization is highly recommended for the analysis of this compound.

-

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.

-

Oximation: The aldehyde group can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is highly sensitive for electron capture detection (ECD) or mass spectrometry.[16]

C. GC-MS Analysis

A typical GC-MS method for the analysis of derivatized this compound would involve:

-

Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).

-

Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.

Table 1: Recommended GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

D. Quantification

For accurate quantification, the use of an internal standard is crucial. A stable isotope-labeled analog of this compound would be ideal. Alternatively, a structurally similar compound not present in the sample can be used. A calibration curve should be prepared using a certified reference standard of this compound.

IV. Experimental Protocols

A. Protocol for HS-SPME-GC-MS Analysis of this compound in a Solid Food Matrix

-

Sample Preparation: Homogenize 2 g of the solid sample (e.g., cheese) and place it in a 20 mL headspace vial.

-

Internal Standard: Add a known amount of the internal standard solution to the vial.

-

Derivatization (optional, in-situ): For oximation, add a solution of PFBHA in a suitable solvent.

-

Incubation: Equilibrate the vial at 60 °C for 30 minutes with agitation.

-

Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C.

-

Desorption and GC-MS Analysis: Desorb the fiber in the GC injector at 250 °C for 5 minutes and acquire data using the parameters outlined in Table 1.

B. Protocol for LLE and Derivatization for GC-MS Analysis in a Liquid Matrix

-

Extraction: To 10 mL of the liquid sample (e.g., wine), add 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge. Collect the organic layer. Repeat the extraction twice.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Derivatization: Add 50 µL of BSTFA and 10 µL of pyridine. Heat at 70 °C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized extract into the GC-MS system.

V. Visualizations

A. Biosynthetic Pathway of this compound from Leucine

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

B. Analytical Workflow for this compound

Caption: General analytical workflow for the analysis of this compound.

VI. Conclusion

While direct evidence for the widespread natural occurrence of this compound is still emerging, its formation is strongly supported by the well-established metabolic pathways of leucine in various biological systems, particularly in fermented foods. The analytical methodologies presented in this guide provide a robust framework for researchers to investigate the presence and significance of this compound in a variety of natural matrices. Further research is warranted to quantify its concentration in different foods and beverages and to evaluate its potential impact on flavor and biological activity.

VII. References

-

Ganesan, B., Seefeldt, K., & Smit, B. A. (2011). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology, 77(13), 4369–4381. [Link]

-

Smit, G., Smit, B. A., & Engels, W. J. M. (2009). Flavour formation from leucine by lactic acid bacteria (LAB). In Handbook of microbial metabolism of amino acids (pp. 323-340). CABI. [Link]

-

Smit, B. A., Engels, W. J. M., & Smit, G. (2017). Flavour formation from leucine by lactic acid bacteria (LAB). In The handbook of microbial metabolism of amino acids. CABI. [Link]

-

Ardö, Y. (2017). Flavor formation from leucine by lactic acid bacteria. Request PDF. [Link]

-

Stahnke, L. H. (1995). Formation of amino acid (L-leucine, L-phenylalanine) derived volatile flavour compounds by Moraxella phenylpyruvica and Staphylococcus xylosus in cured meat model systems. Journal of Applied Bacteriology, 79(3), 255-261. [Link]

-

Li, M., et al. (2023). Effects of the addition of leucine on flavor and quality of sausage fermented by Lactobacillus fermentum YZU-06 and Staphylococcus saprophyticus CGMCC 3475. Frontiers in Nutrition, 10, 1116935. [Link]

-

Luo, T., et al. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Foods, 12(7), 1436. [Link]

-

Resconi, V. C., Campo, M. M., & Escudero, A. (2013). Strecker aldehydes detected by GC-O in cooked beef extractions a, amino acid precursor, and odour threshold b. ResearchGate. [Link]

-

Smit, G., et al. (2005). 1 Reaction scheme of simplified leucine degradation pathway... ResearchGate. [Link]

-

McSweeney, P. L. H., & Fox, P. F. (2017). 5 Pathways for conversion of leucine into important flavour compounds in cheese. ResearchGate. [Link]

-

Ayciriex, S., et al. (2012). Leucine catabolism network in LAB, including the inter-conversion... ResearchGate. [Link]

-

Bueno, M., et al. (2021). Sensory Relevance of Strecker Aldehydes in Wines. Preliminary Studies of Its Removal with Different Type of Resins. Foods, 10(8), 1711. [Link]

-

Granvogl, M., & Schieberle, P. (2006). New Insights into the Formation of Aroma-Active Strecker Aldehydes from 3-Oxazolines as Transient Intermediates. Journal of Agricultural and Food Chemistry, 54(17), 6293-6299. [Link]

-

Liu, M., et al. (2021). Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry. Frontiers in Bioengineering and Biotechnology, 9, 688482. [Link]

-

Jang, M., & Kamens, R. M. (2001). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

-

O'Brien, V. D., & El-Gassier, T. (2014). Environmental Aldehyde Sources and the Health Implications of Exposure. Toxicology, 324, 1-13. [Link]

-

Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

-

Campo, E., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Foods, 11(10), 1438. [Link]

-

Lee, C. Y., et al. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Liu, J., et al. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 54(1), 1-16. [Link]

-

Scribd. (n.d.). Chemistry Project (Biomolecules). [Link]

-

Moldoveanu, S., & David, V. (2018). [PDF] Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

-

Shinde, K. J., et al. (2019). Influence of food commodities on hangover based on alcohol dehydrogenase and aldehyde dehydrogenase activities. Journal of Food Science and Technology, 56(10), 4546-4554. [Link]

-

Li, H., et al. (2016). Effects of 20 Selected Fruits on Ethanol Metabolism: Potential Health Benefits and Harmful Impacts. Preventive Nutrition and Food Science, 21(1), 46-52. [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-